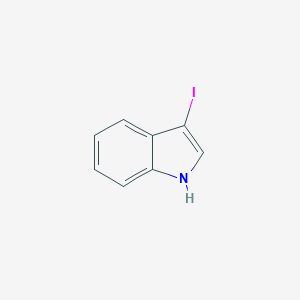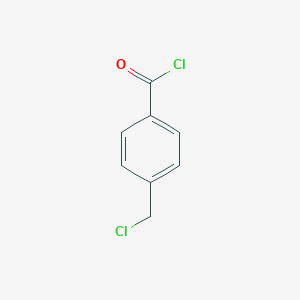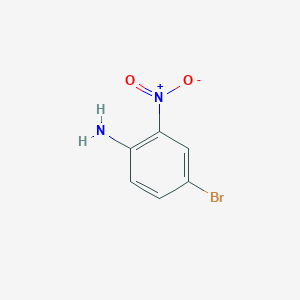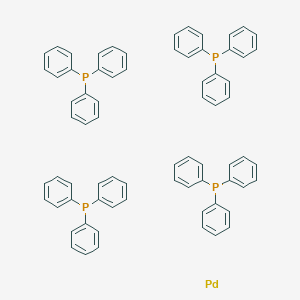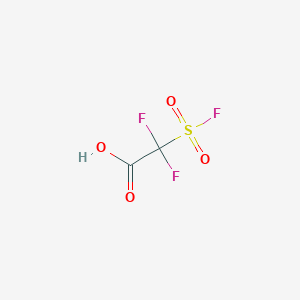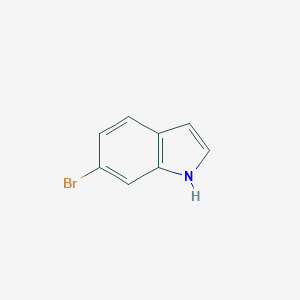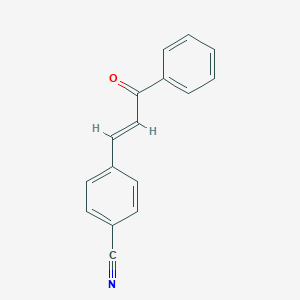
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-, also known as chalcone cyanide, is a chemical compound with the molecular formula C16H11NO. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- is not fully understood. However, it has been suggested that it inhibits the activity of various enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and proteasome. It has also been found to induce oxidative stress and DNA damage in cancer cells. In addition, it has been found to exhibit anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. It is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its toxicity. It can be toxic to both cancer cells and normal cells, which can limit its use in certain applications.
Future Directions
There are several future directions for the research and development of Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-. One area of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research is the investigation of its potential use in the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
In conclusion, Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- is a unique chemical compound that has been used in various scientific research applications. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for cancer therapy. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as potassium hydroxide. The reaction results in the formation of Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-, which can be further converted to Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- cyanide by reacting it with hydrogen cyanide in the presence of a catalyst such as sodium methoxide.
Scientific Research Applications
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- has been used in various scientific research applications such as drug discovery, cancer research, and material science. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been used as a building block in the synthesis of various organic compounds including dyes, polymers, and pharmaceuticals.
properties
CAS RN |
5724-55-0 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-[(E)-3-oxo-3-phenylprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H11NO/c17-12-14-8-6-13(7-9-14)10-11-16(18)15-4-2-1-3-5-15/h1-11H/b11-10+ |
InChI Key |
CAHMJFODGBXCBM-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C#N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)

